

# Unveiling the Physicochemical Landscape of Methyl 3-propylhex-2-enoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 3-propylhex-2-enoate

Cat. No.: B15270991

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 3-propylhex-2-enoate** is an  $\alpha,\beta$ -unsaturated ester with the molecular formula  $C_{10}H_{18}O_2$ .<sup>[1]</sup> Its structure, featuring a conjugated system of a carbon-carbon double bond and a carbonyl group, suggests a unique reactivity profile and potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **Methyl 3-propylhex-2-enoate**. Due to the limited availability of experimental data for this specific compound, this guide combines predicted values with experimental data from structurally similar compounds to offer a thorough characterization.

## Molecular and Physicochemical Properties

The fundamental properties of **Methyl 3-propylhex-2-enoate** are summarized below. It is important to note that while the molecular formula and weight are established, experimental values for properties such as boiling point and density have not been widely reported.<sup>[1]</sup>

## General Properties

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>	Vulcanchem
Molecular Weight	170.25 g/mol	Vulcanchem
IUPAC Name	Methyl 3-propylhex-2-enoate	-
Canonical SMILES	<chem>CCCC(=CC(=O)OC)CC</chem>	Vulcanchem
InChI Key	KRIVRZWZACFKEU-UHFFFAOYSA-N	Vulcanchem

## Predicted Physicochemical Data

Due to the absence of extensive experimental data, computational predictions provide valuable insights into the behavior of **Methyl 3-propylhex-2-enoate**.

Property	Predicted Value	Source
Boiling Point	~190-210 °C (at 760 mmHg)	Joback Method (Estimated)
Density	~0.9 g/cm <sup>3</sup>	ACD/Labs Percepta (Estimated)
Refractive Index	~1.44	ACD/Labs Percepta (Estimated)
LogP (Octanol-Water Partition Coefficient)	~3.5	ACD/Labs Percepta (Estimated)

## Comparative Experimental Data for Related Compounds

To provide context for the predicted values, the following table presents experimental data for structurally related esters.

Compound	Molecular Formula	Molecular Weight ( g/mol )	Boiling Point (°C)	Density (g/mL)
Methyl hexanoate	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	130.18	151	0.885 (at 25 °C)
Methyl 5-hexenoate	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	128.17	-	-
3-Methylbutan-2-yl (E)-2-methylbut-2-enoate	C <sub>10</sub> H <sub>18</sub> O <sub>2</sub>	170.25	507.65 K (~234.5 °C)	-
Methyl 3-methyl-2-butenolate	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	114.14	70-75 (at 60 mmHg)	0.873 (at 25 °C)

## Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 3-propylhex-2-enoate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H-NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the methyl ester protons, and the aliphatic protons of the propyl and hexenoate chains. For analogous ethyl 3-propylhex-2-enoate, the vinyl proton appears in the range of  $\delta$  5.3–5.5 ppm, and the methyl ester protons are expected around  $\delta$  3.6–3.8 ppm.<sup>[1]</sup> The remaining aliphatic protons would likely resonate between  $\delta$  0.8–2.5 ppm.

<sup>13</sup>C-NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of  $\delta$  165–170 ppm and signals for the olefinic carbons between  $\delta$  120–130 ppm.<sup>[1]</sup>

### Infrared (IR) Spectroscopy

As an  $\alpha,\beta$ -unsaturated ester, **Methyl 3-propylhex-2-enoate** is expected to exhibit a characteristic C=O stretching vibration at a lower frequency compared to saturated esters,

typically in the range of 1715-1730  $\text{cm}^{-1}$ .<sup>[2]</sup> The C-O stretching vibrations are anticipated to appear as two or more bands in the 1000-1300  $\text{cm}^{-1}$  region.<sup>[2]</sup>

## Mass Spectrometry (MS)

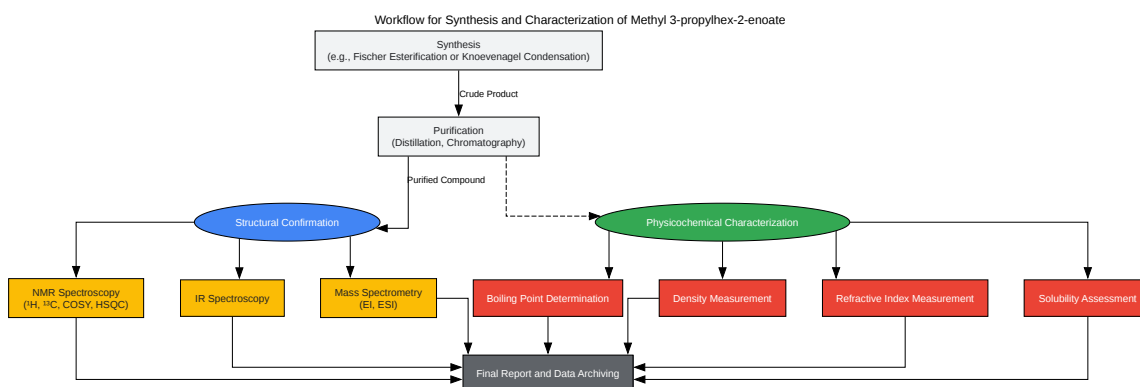
The mass spectrum of **Methyl 3-propylhex-2-enoate** would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic losses of the methoxy group ( $-\text{OCH}_3$ ) and cleavage at the allylic position.

## Experimental Protocols

For the empirical determination of the physicochemical properties of **Methyl 3-propylhex-2-enoate**, the following standard laboratory procedures are recommended.

## Synthesis and Characterization Workflow

The synthesis and subsequent characterization of a novel compound like **Methyl 3-propylhex-2-enoate** would typically follow a structured workflow to ensure purity and confirm its identity.



[Click to download full resolution via product page](#)

## Synthesis and Characterization Workflow

### Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by simple distillation. For a small sample, a Thiele tube apparatus with a thermometer and a capillary tube can be employed. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.

### Measurement of Density

A pycnometer or a digital density meter can be used for accurate density measurement. The mass of a known volume of the substance is determined at a specific temperature, and the density is calculated by dividing the mass by the volume.

## Measurement of Refractive Index

An Abbe refractometer is the standard instrument for measuring the refractive index of a liquid. A few drops of the sample are placed on the prism, and the refractive index is read directly from the instrument at a controlled temperature, typically 20°C or 25°C.

## Spectroscopic Analysis

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ), and a small amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
- **IR Spectroscopy:** An infrared spectrum is obtained using an FTIR spectrometer. A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a diamond ATR accessory is used.
- **Mass Spectrometry:** Mass spectra are acquired using a mass spectrometer, with electron ionization (EI) being a common method for volatile compounds. The sample is introduced into the instrument, ionized, and the mass-to-charge ratio of the resulting fragments is detected.

## Conclusion

While experimental data on **Methyl 3-propylhex-2-enoate** remains limited, this technical guide provides a robust framework for its physicochemical characterization. The combination of predicted properties and comparative data from analogous compounds offers valuable insights for researchers. The outlined experimental protocols provide a clear path for the empirical determination of its properties, which will be essential for its potential applications in various fields of chemical research and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Methyl 3-propylhex-2-enoate () for sale [vulcanchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- To cite this document: BenchChem. [Unveiling the Physicochemical Landscape of Methyl 3-propylhex-2-enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15270991#what-are-the-physicochemical-properties-of-methyl-3-propylhex-2-enoate]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)